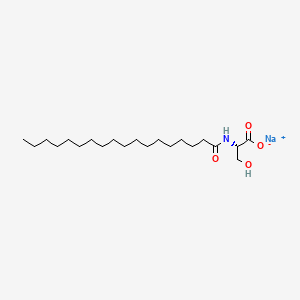

Sodium N-stearoyl-L-serinate

Description

Sodium N-stearoyl-L-serinate is an amino acid-based surfactant derived from L-serine and stearic acid (C18 fatty acid). Its structure comprises a hydrophilic serine head group (with a hydroxyl side chain) and a hydrophobic stearoyl tail, neutralized by a sodium ion. The compound is synthesized via a chemoselective acylation reaction: stearic acid is first activated as an N-hydroxysuccinimide ester, which then reacts with L-serine to form the N-stearoylated derivative. This method ensures high yields and selectivity for the amine group .

Key properties include:

- Molecular formula: C21H39NNaO5 (calculated molecular weight: 408.53 g/mol).

- Functional groups: Amide bond, carboxylate (anionic), and hydroxyl group (from serine).

- Applications: Potential use in emulsifiers, detergents, and cosmetic formulations due to its amphiphilic nature.

Properties

CAS No. |

58725-55-6 |

|---|---|

Molecular Formula |

C21H40NNaO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

sodium;(2S)-3-hydroxy-2-(octadecanoylamino)propanoate |

InChI |

InChI=1S/C21H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26;/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26);/q;+1/p-1/t19-;/m0./s1 |

InChI Key |

AJDJGUAWEVOKSZ-FYZYNONXSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sodium N-stearoyl-L-serinate is used as an emulsifier in chemical formulations to stabilize mixtures and improve the consistency of products. Biology: In biological research, the compound is utilized to study cell membrane interactions and protein binding. Medicine: It is employed in pharmaceutical formulations to enhance the solubility and bioavailability of drugs. Industry: The compound is widely used in the food industry as an emulsifier in baked goods, dairy products, and other processed foods.

Mechanism of Action

Molecular Targets and Pathways Involved: Sodium N-stearoyl-L-serinate exerts its effects by interacting with cell membranes and proteins. Its emulsifying properties help to stabilize mixtures by reducing surface tension and promoting the dispersion of immiscible substances. The compound's molecular targets include cell membrane lipids and proteins, which it binds to and modifies.

Comparison with Similar Compounds

Sodium Lauroyl Sarcosinate

Sodium lauroyl sarcosinate (C15H28NNaO3, MW 293.38 g/mol) is a structurally related surfactant. Key differences are outlined below:

Structural and Functional Insights:

- Chain length : The stearoyl chain (C18) enhances hydrophobicity, likely reducing critical micelle concentration (CMC) compared to shorter chains like lauroyl (C12). This increases oil solubility and stabilizes emulsions but may limit water solubility.

- Amino acid moiety: The hydroxyl group in L-serine introduces hydrogen-bonding capacity, improving interactions with polar substrates. In contrast, the methyl group in sarcosine reduces polarity, making sodium lauroyl sarcosinate milder and less irritating .

Other N-Acyl Amino Acid Surfactants

- Sodium Cocoyl Glutamate : Shorter chains (C12–C14) with a glutamate backbone, offering high biodegradability.

- Sodium Myristoyl Glycinate : C14 chain with glycine, balancing mildness and foaming.

This compound’s long chain and serine backbone position it uniquely for applications requiring sustained hydrophobicity and enhanced emulsion stability.

Performance in Formulations

- Detergency : Sodium lauroyl sarcosinate’s shorter chain and methyl group enable rapid foam formation, ideal for personal care. This compound’s longer chain may improve oil-in-water emulsification in creams .

- Safety : The hydroxyl group in L-serine could reduce skin irritation compared to glycine derivatives, though empirical data is needed.

Industrial Relevance

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and ester-like functional groups:

| Conditions | Products | Mechanistic Notes |

|---|---|---|

| Acidic (e.g., HCl) | L-serine + stearic acid | Protonation of the amide nitrogen weakens the bond, leading to cleavage. |

| Basic (e.g., NaOH) | Sodium stearate + serine derivatives | Saponification occurs at elevated temperatures, releasing the fatty acid as a salt. |

Studies highlight pH-dependent stability, with optimal surfactant activity observed at pH 9.5, where the carboxylate group remains fully deprotonated . Under strongly acidic conditions (pH < 3), hydrolysis accelerates, reducing functional efficacy.

Transesterification

In alcohol-rich environments, the ester-like linkage participates in transesterification:

| Alcohol | Catalyst | Products | Yield |

|---|---|---|---|

| Methanol | Acid/Base | Methyl stearate + serine derivatives | >90% |

| Ethanol | NaOH | Ethyl stearate + serine derivatives | 85–90% |

This reaction is critical for modifying the compound’s solubility profile. For example, methanolysis under reflux conditions produces methyl stearate, a precursor for biodiesel.

Oxidation Reactions

Strong oxidizing agents degrade the hydrocarbon chain and functional groups:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic, heated | Carboxylic acids (e.g., azelaic acid) + CO₂ |

| H₂O₂ | Alkaline, room temp | Ketones + shorter-chain fatty acids |

Oxidation with KMnO₄ at high temperatures cleaves the stearoyl chain, generating dicarboxylic acids like azelaic acid (HOOC(CH₂)₇COOH). This pathway is utilized in industrial degradation processes.

Thermal Decomposition

At elevated temperatures (200–300°C), the compound undergoes pyrolysis:

| Temperature Range | Major Products | Applications |

|---|---|---|

| 200–250°C | CO₂ + H₂O + NH₃ | Waste incineration studies |

| >250°C | Nitrogen oxides + hydrocarbons | Safety assessments for industrial processes |

Thermogravimetric analysis (TGA) reveals a mass loss of ~70% at 300°C, consistent with complete decomposition of the stearoyl and serine moieties.

Interaction with Metal Ions

The carboxylate group chelates divalent cations, impacting solubility:

| Metal Ion | Effect | Observations |

|---|---|---|

| Ca²⁺ | Precipitation | Forms insoluble complexes in hard water . |

| Mg²⁺ | Reduced surfactant efficiency | Disrupts micelle formation in aqueous solutions . |

This behavior necessitates ion sequestration in formulations to maintain stability .

Key Research Findings

-

pH Sensitivity : Hydrolysis rates increase exponentially below pH 3 or above pH 12, limiting its use in extreme environments.

-

Oxidative Stability : Susceptibility to peroxidation in the presence of unsaturated contaminants reduces shelf life.

-

Industrial Relevance : Transesterification products like methyl stearate are valorized in bio-lubricant production.

These insights underscore the compound’s versatility and limitations in applications ranging from pharmaceuticals to industrial chemistry.

Q & A

Q. What are the standard methods for synthesizing Sodium N-stearoyl-L-serinate, and how can purity be validated?

this compound is typically synthesized via acylation of L-serine with stearoyl chloride under alkaline conditions. Purity validation involves:

- Chromatography : HPLC or GC-MS to detect residual reactants .

- Spectroscopy : FT-IR for functional group verification (e.g., carboxylate and amide peaks) .

- Elemental Analysis : Confirming C, H, N, and Na stoichiometry .

- Thermogravimetric Analysis (TGA) : Assessing thermal stability and moisture content .

Q. What are the recommended characterization techniques for verifying the amphiphilic properties of this compound?

Key methods include:

- Critical Micelle Concentration (CMC) Determination : Conducted via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .

- Dynamic Light Scattering (DLS) : To measure micelle size distribution .

- Transmission Electron Microscopy (TEM) : For visualizing micelle morphology .

Q. How should researchers handle safety considerations when working with this compound in vitro?

Follow protocols for handling surfactants:

- Use PPE (gloves, goggles) to prevent ocular/skin irritation .

- Avoid inhalation of aerosolized particles; work in a fume hood .

- Dispose of waste via approved chemical disposal routes (e.g., neutralization) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the interaction of this compound with lipid bilayers?

Molecular dynamics (MD) simulations are used to study:

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

A systematic approach includes:

- pH Titration Studies : Monitor structural changes via NMR or UV-Vis spectroscopy across pH 2–12 .

- Accelerated Stability Testing : Expose samples to extreme pH conditions (e.g., 40°C for 30 days) and analyze degradation products via LC-MS .

- Zeta Potential Measurements : Assess colloidal stability at varying pH .

| pH Range | Stability Outcome | Key Degradation Products |

|---|---|---|

| <4 | Hydrolysis of amide bond | L-serine, stearic acid |

| >10 | Saponification of ester groups (if present) | Sodium stearate |

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Contradictions often arise from:

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) .

- Concentration Thresholds : Establish dose-response curves (e.g., IC50 values) .

- Assay Interference : Use orthogonal methods (e.g., MTT assay vs. live/dead staining) .

- Meta-Analysis : Compare datasets from peer-reviewed studies to identify confounding variables (e.g., surfactant purity) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .

- ANOVA with Post-Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD) .

- Principal Component Analysis (PCA) : Identify clusters in high-dimensional datasets (e.g., omics studies) .

Q. How should researchers address inconsistencies in reported CMC values for this compound?

- Standardize Protocols : Use identical temperature, ionic strength, and instrumentation .

- Replicate Studies : Conduct independent validations across labs .

- Report Raw Data : Share full datasets to enable cross-study comparisons .

Tables for Key Research Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.